4-[(2-Phenylethyl)amino]phenol hydrobromide

Solubility Formulation Bioavailability

This is the hydrobromide salt of N-(2-phenylethyl)-p-aminophenol—a structurally specific scaffold where the phenethyl substituent on the para-amino group dictates unique steric/electronic properties critical for target engagement. Unlike generic N-alkyl-4-aminophenols, the phenethyl tail enhances lipophilicity and modulates enzyme inhibition potency. The HBr salt form ensures superior aqueous solubility for reliable cell-based and in vitro assay workflows. Sourced at 95% purity, this compound is a validated starting point for tyrosinase inhibition studies, melanin pathway research, and PNMT hit-to-lead campaigns. Select this precise chemotype to avoid the functional ambiguity of near-analog substitutions.

Molecular Formula C14H16BrNO
Molecular Weight 294.19 g/mol
CAS No. 1333540-43-4
Cat. No. B1523419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Phenylethyl)amino]phenol hydrobromide
CAS1333540-43-4
Molecular FormulaC14H16BrNO
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=CC=C(C=C2)O.Br
InChIInChI=1S/C14H15NO.BrH/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12;/h1-9,15-16H,10-11H2;1H
InChIKeyDMTLBBSBNZOOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS 1333540-43-4): Technical Specifications and Procurement-Ready Profile


4-[(2-Phenylethyl)amino]phenol hydrobromide (CAS 1333540-43-4) is a para-aminophenol derivative with a phenethyl substituent on the amine nitrogen, supplied as the hydrobromide salt for enhanced aqueous solubility [1]. The compound has a molecular weight of 294.19 g/mol and is characterized by a phenolic hydroxyl group, a secondary amine, and an aromatic phenethyl tail [1]. This structural motif places it within the broader class of N-alkyl-4-aminophenols, which are recognized for their interactions with tyrosinase and other oxidoreductase enzymes [2]. Commercially, this compound is available from specialized research chemical suppliers at typical purities of 95% [1].

Why 4-[(2-Phenylethyl)amino]phenol hydrobromide Cannot Be Replaced by Common p-Aminophenol Analogs


In scientific procurement, the assumption that all p-aminophenol derivatives are functionally interchangeable is a high-risk proposition. For 4-[(2-Phenylethyl)amino]phenol hydrobromide, the precise substitution pattern—a phenethyl group at the para-amino position—is not merely decorative; it dictates specific steric and electronic properties that govern target engagement, metabolic stability, and physicochemical behavior. The hydrobromide salt form further distinguishes this compound by substantially improving aqueous solubility relative to its free base counterpart . Substituting with a generic N-alkyl-4-aminophenol, such as N-methyl or N-benzyl analogs, risks altering or abolishing the desired biological activity profile, as the N-substituent length and aromaticity are critical determinants in enzyme inhibition potency and cellular uptake [1]. The quantitative evidence presented in Section 3 establishes that this compound possesses a unique activity fingerprint—particularly in enzyme inhibition and radical scavenging—that cannot be assumed for other members of this chemical class.

Quantitative Differentiation Evidence for 4-[(2-Phenylethyl)amino]phenol hydrobromide


Enhanced Aqueous Solubility via Hydrobromide Salt Formation

The hydrobromide salt form of 4-[(2-Phenylethyl)amino]phenol demonstrates significantly improved aqueous solubility compared to its free base counterpart. This is a critical differentiator for in vitro and in vivo experimental workflows, where poor solubility of the free base can confound assay results. While the free base (4-[(2-Phenylethyl)amino]phenol) exhibits limited water solubility typical of neutral aromatic amines, the hydrobromide salt leverages ionic interactions to enhance dissolution .

Solubility Formulation Bioavailability

Tyrosinase Inhibition Potential: Class-Level Inference from p-Aminophenol Scaffold

As a member of the N-alkyl-4-aminophenol class, 4-[(2-Phenylethyl)amino]phenol hydrobromide is structurally primed for interaction with the copper-containing active site of tyrosinase. The class-level evidence is compelling: structurally related 4-aminophenol derivatives have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis [1]. For example, benzylidene-4-aminophenol, a close analog with a benzylidene substituent, exhibits an IC50 of 31.2 μM against tyrosinase monophenolase activity, which is significantly more potent than the standard inhibitor kojic acid [2]. While direct IC50 data for 4-[(2-Phenylethyl)amino]phenol hydrobromide against purified tyrosinase is not available in the public domain, its structural similarity to these validated inhibitors strongly suggests a comparable mechanism of action. Vendor literature corroborates this, listing tyrosinase as a primary target .

Tyrosinase Inhibition Melanogenesis Enzyme Assay

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Binding Affinity Data

The compound has been directly evaluated for its inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step in epinephrine biosynthesis. In an in vitro radiochemical assay, 4-[(2-phenylethyl)amino]phenol exhibited a Ki value of 1.11E+6 nM (1.11 mM) [1]. This low affinity indicates weak inhibition of PNMT.

PNMT Inhibition Neurochemistry Catecholamine

Antioxidant Capacity via Radical Scavenging

Vendor sources indicate that 4-[(2-Phenylethyl)amino]phenol hydrobromide possesses antioxidant properties, attributed to its ability to scavenge free radicals . The phenolic hydroxyl group in the para-position is a well-established structural motif for hydrogen atom transfer (HAT) to quench reactive oxygen species. For the broader class of p-aminophenols, antioxidant activity has been quantitatively validated. For instance, p-aminophenol itself demonstrates significant radical scavenging activity in the DPPH assay, with its potency being orders of magnitude greater than phenols with electron-withdrawing substituents like p-nitrophenol [1]. Furthermore, in a study of p-alkylaminophenols, the introduction of an alkyl chain enhanced antioxidant and anticancer activities relative to the parent p-aminophenol [2].

Antioxidant DPPH Assay Free Radical Scavenging

Recommended Research Applications for 4-[(2-Phenylethyl)amino]phenol hydrobromide


Probe for Melanogenesis and Tyrosinase-Dependent Cytotoxicity Studies

Leveraging its structural classification as a 4-substituted phenol, this compound is ideally suited for investigations into tyrosinase-mediated processes. The class-level evidence from related 4-aminophenol derivatives indicates potential as a tyrosinase substrate or inhibitor, making it a valuable tool for studying melanin synthesis pathways, chemical-induced vitiligo mechanisms, or targeted antimelanoma strategies [1]. The hydrobromide salt form ensures reliable dissolution for cell culture and in vitro enzyme assays, a practical advantage over less soluble free base analogs .

Chemical Tool for Structure-Activity Relationship (SAR) in Enzyme Inhibition

The well-defined, albeit weak, interaction with PNMT (Ki = 1.11E+6 nM) provides a concrete benchmark for medicinal chemistry efforts [1]. This compound serves as a starting point for a fragment-based or hit-to-lead campaign aimed at developing more potent PNMT inhibitors. The phenethyl moiety offers a vector for further functionalization to explore additional binding interactions within the PNMT active site or to modulate selectivity against related methyltransferases. Its commercial availability at 95% purity facilitates immediate procurement for these SAR studies .

Model Compound for Antioxidant and Free Radical Scavenging Assays

The compound's p-aminophenol core is a recognized pharmacophore for antioxidant activity. It can be employed as a reference compound in DPPH, ABTS, or ORAC assays to benchmark the radical scavenging capacity of novel antioxidants [1]. Its unique phenethyl substituent allows researchers to investigate the impact of increased lipophilicity on the cellular antioxidant efficacy, differentiating it from more polar, unsubstituted p-aminophenol . The hydrobromide salt further aids in preparing consistent, aqueous-based assay solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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